N-[2-methyl-2-(2-methylphenyl)propyl]-4-(oxan-4-yl)piperazine-1-carboxamide
Description
N-[2-methyl-2-(2-methylphenyl)propyl]-4-(oxan-4-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with an oxan-4-yl group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[2-methyl-2-(2-methylphenyl)propyl]-4-(oxan-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-17-6-4-5-7-19(17)21(2,3)16-22-20(25)24-12-10-23(11-13-24)18-8-14-26-15-9-18/h4-7,18H,8-16H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUKMPSGUIQSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)CNC(=O)N2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-2-(2-methylphenyl)propyl]-4-(oxan-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the oxan-4-yl group: This step involves the reaction of the piperazine intermediate with an oxan-4-yl halide in the presence of a base.
Attachment of the carboxamide group: The final step involves the reaction of the oxan-4-yl piperazine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-2-(2-methylphenyl)propyl]-4-(oxan-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the oxan-4-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or oxan-4-yl derivatives.
Scientific Research Applications
N-[2-methyl-2-(2-methylphenyl)propyl]-4-(oxan-4-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methyl-2-(2-methylphenyl)propyl]-4-(oxan-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[2-methyl-2-(2-methylphenyl)propyl]-4-(oxan-4-yl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-[2-methyl-2-(2-methylphenyl)propyl]-4-(oxan-4-yl)piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N-[2-methyl-2-(2-methylphenyl)propyl]-4-(oxan-4-yl)piperazine-1-carbamate: Similar structure but with a carbamate group instead of a carboxamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
